molecular formula C9H7ClO4 B14134960 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate CAS No. 62814-09-9

4-(Chlorocarbonyl)-3-hydroxyphenyl acetate

Cat. No.: B14134960
CAS No.: 62814-09-9
M. Wt: 214.60 g/mol
InChI Key: OYRPMXVMBBRBFO-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H7ClO4. This compound is characterized by the presence of a chlorocarbonyl group, a hydroxy group, and an acetate group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate typically involves the chlorination of 3-hydroxyphenyl acetate. One common method is the reaction of 3-hydroxyphenyl acetate with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)-3-hydroxyphenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for introducing the chlorocarbonyl group.

    Alcohols and Amines: Act as nucleophiles in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Oxidized Derivatives: Such as ketones or aldehydes from oxidation reactions.

    Reduced Derivatives: Such as alcohols from reduction reactions.

Scientific Research Applications

4-(Chlorocarbonyl)-3-hydroxyphenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxy group can participate in esterification and oxidation reactions. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Acetate: Similar in structure but lacks the hydroxy group.

    3-Hydroxyphenyl Acetate: Similar but lacks the chlorocarbonyl group.

    4-(Chlorocarbonyl)phenyl Acetate: Similar but lacks the hydroxy group.

Uniqueness

4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is unique due to the presence of both the chlorocarbonyl and hydroxy groups, which confer distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a broader range of chemical transformations compared to its similar compounds.

Properties

CAS No.

62814-09-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

(4-carbonochloridoyl-3-hydroxyphenyl) acetate

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-7(9(10)13)8(12)4-6/h2-4,12H,1H3

InChI Key

OYRPMXVMBBRBFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)O

Origin of Product

United States

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